molecular formula C21H19F3N2O4 B2659232 Ethyl 4-((3,4-dimethoxyphenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate CAS No. 881941-21-5

Ethyl 4-((3,4-dimethoxyphenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate

Cat. No. B2659232
CAS RN: 881941-21-5
M. Wt: 420.388
InChI Key: FNFJIALQDTVQLR-UHFFFAOYSA-N
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Description

Ethyl 4-((3,4-dimethoxyphenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Disease-modifying Antirheumatic Drug (DMARD) Applications

Ethyl 4-((3,4-dimethoxyphenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate and its metabolites have been explored for their potential as disease-modifying antirheumatic drugs (DMARDs). In particular, a metabolite identified as the 4-(4-hydroxy-3-methoxyphenyl) derivative has demonstrated anti-inflammatory effects in adjuvant arthritic rat models, showcasing its potential for treating conditions such as rheumatoid arthritis, although its potency was slightly lower than the parent compound (Baba, Makino, Ohta, & Sohda, 1998).

Synthetic Applications

Efficient syntheses of metabolites of this compound have been developed, which are vital for further pharmacological studies and potential therapeutic applications. The use of methanesulfonyl as a protective group in the synthesis process enabled simpler and high-yield routes for these metabolites (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006).

Optical and Photovoltaic Applications

Research has also extended into the optical and photovoltaic domains, where derivatives of ethyl 4-((3,4-dimethoxyphenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate have been synthesized and evaluated for their potential in organic–inorganic photodiode fabrication. This includes studies on the molecular, structural, and morphological characterizations, revealing promising optical properties for applications in nanostructured films and photodiodes, suggesting a versatile range of applications beyond pharmaceuticals (Elkanzi, Farag, Roushdy, & Mansour, 2020).

properties

IUPAC Name

ethyl 4-(3,4-dimethoxyanilino)-7-(trifluoromethyl)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O4/c1-4-30-20(27)15-11-25-16-9-12(21(22,23)24)5-7-14(16)19(15)26-13-6-8-17(28-2)18(10-13)29-3/h5-11H,4H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFJIALQDTVQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC(=C(C=C3)OC)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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